molecular formula C5H6N2O2 B189468 3-Methyluracil CAS No. 608-34-4

3-Methyluracil

Cat. No.: B189468
CAS No.: 608-34-4
M. Wt: 126.11 g/mol
InChI Key: VPLZGVOSFFCKFC-UHFFFAOYSA-N
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Description

3-Methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The molecular formula of this compound is C5H6N2O2, and it has a molecular weight of 126.1133 g/mol . This compound is characterized by the presence of a methyl group attached to the third carbon of the uracil ring, which distinguishes it from uracil itself.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyluracil can be synthesized through various methods. One common approach involves the methylation of uracil. This can be achieved by reacting uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Another method involves the cyclization of β-uraminocrotonic ester. The ester is treated with sodium hydroxide in water at 95°C, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the reaction of methylurea with malonic acid or malonic ester in the presence of an alkali, followed by chlorination with phosphorus oxychloride and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

3-Methyluracil can be compared with other methylated uracil derivatives such as:

  • 1-Methyluracil
  • 6-Methyluracil
  • 5,6-Dimethyluracil
  • 1,3-Dimethyluracil

Uniqueness

The unique positioning of the methyl group in this compound at the third carbon distinguishes it from other methylated uracils. This specific substitution can lead to different chemical reactivity and biological activity compared to its analogs .

Similar Compounds

Properties

IUPAC Name

3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLZGVOSFFCKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878779
Record name 3-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-34-4, 27942-00-3
Record name 3-Methyluracil
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Record name 3-Methyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, methyl-
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Record name 608-34-4
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Record name 3-Methyluracil
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Record name 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 3-Methyluracil is C5H6N2O2 and its molecular weight is 126.11 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize this compound and its derivatives. UV spectroscopy has been particularly useful in studying the formation and stability of complexes with metal ions. [] 1H NMR spectroscopy has been extensively used to elucidate the structure of this compound derivatives and study their interactions with other molecules, such as host-guest complexation. [, ] Mass spectrometry has played a crucial role in identifying this compound and its metabolites in biological samples, particularly in studies investigating caffeine metabolism. [, ]

ANone: The reaction of this compound with nitrobenzenes in hexamethylphosphoric triamide yields isoalloxazines, albeit in low yields (3.8-18%). Introducing potassium carbonate to the reaction mixture, specifically with o-fluoronitrobenzene, leads to the formation of a 5-substituted uracil derivative in moderate yield. []

ANone: Studies show that while this compound and hydrochloric acid have comparable acidity, their leaving group abilities in gas-phase SN2 reactions differ. Chloride acts as a slightly superior leaving group compared to N1-deprotonated this compound. This difference likely stems from electron delocalization within the N1-deprotonated this compound anion. []

ANone: These two compounds display significant differences in their thermal behavior and aromatic substitution reactions. 5-Diazo-3-methyluracil reacts with various benzenes, forming 3-methyl-5-aryluracils through what appears to be singlet carbene addition and homolytic rearrangement of spironorcaradiene intermediates. In contrast, 5-diazouracil undergoes thermolysis, leading to rearrangement, nitrogen loss, and the formation of (2,5-dioxo-3-imidazolin-4-yl)methylene. This intermediate subsequently reacts with benzene or cyclooctane, yielding distinct cyclic products. []

ANone: While this compound itself is not a direct metabolite of caffeine, its derivatives play a significant role in caffeine metabolism. 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-acetylamino-6-amino-3-methyluracil (AAMU) are two crucial metabolites used to assess the activity of drug-metabolizing enzymes, particularly N-acetyltransferase 2 (NAT2), involved in caffeine breakdown. [, , , ]

ANone: Studies demonstrate a significant difference in the excretion of AFMU based on acetylator phenotype. Rapid acetylators exhibit approximately three times higher AFMU excretion compared to slow acetylators. This difference highlights the importance of acetylation in the metabolism and elimination of caffeine. []

ANone: Yes, drugs like ibuprofen and probenecid, which are substrates of renal organic anion transporters (OATs), can interfere with the excretion of caffeine metabolites. These interactions can lead to an apparent increase in NAT2 activity, as measured by the AFMU/1MX ratio, potentially confounding the results of caffeine-based phenotyping tests. []

ANone: 5-Deazaflavins can be synthesized by reacting this compound with arenecarbaldehydes to produce 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). These intermediates then undergo oxidative coupling with diethyl azodiformate to yield the desired pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. This method allows for the preparation of a variety of 5-deazaflavin analogues by modifying the arenecarbaldehyde starting material. []

ANone: Derivatives of this compound have been employed as building blocks for synthesizing molecules with potent oxidizing properties. For instance, reacting N,N′-dialkyl-p-phenylenediamines with 6-chloro-5-formyl-3-methyluracil, followed by cyclization using Vilsmeier reagent, generates 2,4,5,8,9,11-hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones. These compounds exhibit strong oxidizing capabilities towards alcohols like cyclopentanol. [, ]

ANone: Yes, computational chemistry tools have been applied to investigate various aspects of this compound and its derivatives. Density functional theory (DFT) calculations have been used to analyze the structural features, H-bonding interactions, and electronic properties of metal complexes containing this compound derivatives. [] Molecular docking studies have been employed to explore the potential binding modes and interactions of this compound-based metal complexes with biological targets. []

ANone: Research indicates that certain this compound derivatives, such as AFMU, are unstable in the presence of dilute base and methanol, converting to deformylated compounds like AAMU. This information is crucial for understanding the storage conditions and handling of these compounds during analytical procedures. []

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and tandem mass spectrometry (MS/MS), is widely employed for quantifying this compound derivatives, particularly in the context of caffeine metabolism studies. [, , ] Capillary electrophoresis (CE) has also been used in conjunction with HPLC to analyze caffeine metabolites, including this compound derivatives, in urine samples. []

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